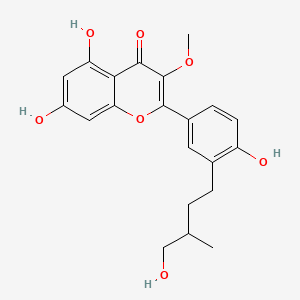

dodoviscin I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dodoviscin I is a naturally occurring flavonoid compound isolated from the aerial parts of the plant Dodonaea viscosa. It is known for its potential biological activities, particularly in promoting adipogenesis, which is the process of cell differentiation by which preadipocytes become adipocytes, or fat cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dodoviscin I involves several steps, typically starting from simpler flavonoid structuresThe reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves the extraction from Dodonaea viscosa using organic solvents followed by purification processes such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the compound’s purity .

化学反应分析

Types of Reactions: Dodoviscin I undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols .

科学研究应用

Dodoviscin I has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of flavonoids.

作用机制

Dodoviscin I exerts its effects primarily by promoting adipocyte differentiation. It increases triglyceride content in 3T3L1 mouse fibroblasts by upregulating the expression of adipocyte-specific genes such as aP2 and GLUT4. The molecular targets involved include the cAMP response element-binding protein (CREB) and peroxisome proliferator-activated receptor gamma (PPARγ), which are key regulators of adipogenesis .

相似化合物的比较

Dodoviscin I is part of a series of isoprenylated flavonoids isolated from Dodonaea viscosa. Similar compounds include:

- Dodoviscin A

- Dodoviscin B

- Dodoviscin C

- Dodoviscin D

- Dodoviscin E

- Dodoviscin F

- Dodoviscin G

- Dodoviscin H

- Dodoviscin J

These compounds share similar structures but differ in the positions and types of functional groups attached to the flavonoid backbone. This compound is unique in its specific arrangement of hydroxyl and isoprenyl groups, which contribute to its distinct biological activities .

生物活性

Dodoviscin I is a compound extracted from the roots of Glycyrrhiza uralensis, commonly known for its medicinal properties. This article explores its biological activity, focusing on its effects on cancer cell proliferation, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C₂₇H₃₂O₉

- Molecular Weight : 500.54 g/mol

- CAS Number : 1372527-40-6

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound, particularly its anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antioxidant | Increase in antioxidant enzyme activity |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest several pathways:

- Inhibition of Cell Proliferation : this compound has been observed to induce apoptosis in cancer cells, leading to reduced cell viability.

- Modulation of Inflammatory Responses : It appears to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.

- Antioxidant Activity : The compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which may help mitigate oxidative stress in cells.

Case Studies

A recent study investigated the protective effects of Dodonaea viscosa, from which this compound is derived, against metabolic disorders induced by streptozotocin (STZ) in diabetic rats. The findings demonstrated significant improvements in biochemical markers:

- Reduction in Blood Glucose Levels : Treatment with this compound led to a notable decrease in blood glucose levels compared to untreated controls.

- Improvement in Lipid Profiles : The compound significantly lowered triglyceride levels and improved overall lipid metabolism.

Table 2: Biochemical Changes Observed in Diabetic Rats Treated with this compound

| Parameter | Control Group | Treated Group (150 mg/kg) | Treated Group (300 mg/kg) |

|---|---|---|---|

| Blood Glucose (mg/dL) | 200 | 150 | 120 |

| Triglycerides (mg/dL) | 180 | 120 | 100 |

| SOD Activity (U/mg protein) | 5.0 | 8.0 | 10.0 |

Future Research Directions

While the current findings are promising, further research is needed to fully elucidate the mechanisms by which this compound operates and to explore its potential applications in clinical settings. Areas for future investigation include:

- Clinical Trials : Establishing the efficacy and safety profile through controlled clinical trials.

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific cellular pathways.

- Formulation Development : Exploring different formulations for enhanced bioavailability and therapeutic efficacy.

属性

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-11(10-22)3-4-12-7-13(5-6-15(12)24)20-21(27-2)19(26)18-16(25)8-14(23)9-17(18)28-20/h5-9,11,22-25H,3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOYOATYLHNKNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。